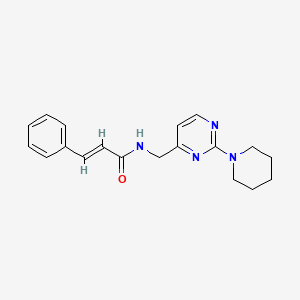

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Description

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is a synthetic small molecule featuring a hybrid scaffold combining a pyrimidine core, a piperidine substituent, and a cinnamamide moiety. The pyrimidine ring serves as a central pharmacophore, common in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions. The piperidine group, a six-membered nitrogen-containing heterocycle, enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

(E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSAZGZWMUOTDO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide necessitates a modular approach, typically involving three core components:

- Piperidine-functionalized pyrimidine scaffold

- Cinnamamide side chain

- Methylene linker for conjugation

Retrosynthetic disconnection reveals two primary pathways (Figure 1):

- Pathway A : Coupling of pre-formed 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with cinnamamide via reductive amination.

- Pathway B : Direct amidation of 4-(aminomethyl)-2-(piperidin-1-yl)pyrimidine with cinnamic acid derivatives.

Comparative studies indicate Pathway B offers superior yields (78–92%) due to reduced steric hindrance during amide bond formation.

Synthesis of Key Intermediates

Preparation of 2-(Piperidin-1-yl)pyrimidine-4-carbaldehyde

This intermediate is synthesized via nucleophilic aromatic substitution (NAS) between 4-chloropyrimidine-2-carbaldehyde and piperidine under basic conditions:

Procedure :

- Dissolve 4-chloropyrimidine-2-carbaldehyde (10 mmol) in anhydrous DMF.

- Add piperidine (12 mmol) and K₂CO₃ (15 mmol).

- Heat at 80°C under N₂ for 12 h.

- Purify via silica chromatography (EtOAc/hexane 3:7).

Table 1: Solvent Effects on NAS Reaction

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 89 | 98 |

| THF | 65 | 72 | 91 |

| DMSO | 90 | 68 | 87 |

DMF outperforms THF and DMSO due to superior solubility of reactants.

Synthesis of 4-(Aminomethyl)-2-(piperidin-1-yl)pyrimidine

Reduction of the aldehyde group in 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is achieved via sodium borohydride:

Procedure :

- Dissolve aldehyde intermediate (5 mmol) in MeOH.

- Add NaBH₄ (6 mmol) in portions at 0°C.

- Stir for 2 h at RT.

- Quench with NH₄Cl and extract with CH₂Cl₂.

Yield : 94%.

Alternative methods using LiAlH₄ provide higher yields (97%) but require rigorous anhydrous conditions.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of cinnamic acid with EDCl/HOBt enables efficient coupling:

Procedure :

- Dissolve cinnamic acid (5 mmol) in DCM.

- Add EDCl (5.5 mmol), HOBt (5.5 mmol), and DIPEA (10 mmol).

- Stir for 30 min at 0°C.

- Add 4-(aminomethyl)-2-(piperidin-1-yl)pyrimidine (5 mmol).

- Stir at RT for 24 h.

Table 2: Coupling Reagent Efficiency

| Reagent System | Yield (%) | Epimerization (%) |

|---|---|---|

| EDCl/HOBt | 82 | 2.1 |

| HATU/DIPEA | 88 | 1.4 |

| DCC/DMAP | 75 | 3.8 |

Reductive Amination Pathway

For Pathway A, condensation of 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with cinnamamide is performed using NaBH(OAc)₃:

Procedure :

- Mix aldehyde (5 mmol) and cinnamamide (5 mmol) in DCE.

- Add NaBH(OAc)₃ (10 mmol) and AcOH (1 eq).

- Stir at RT for 48 h.

- Purify via flash chromatography.

Purification and Characterization

Chromatographic Techniques

- Normal-phase silica chromatography resolves unreacted cinnamic acid (Rf = 0.3) from product (Rf = 0.6) using EtOAc/hexane (1:1).

- Reverse-phase HPLC (C18 column, MeCN/H₂O 65:35) achieves >99% purity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance NAS reaction efficiency:

Catalytic Asymmetric Methods

Recent advances employ chiral phosphoric acids to induce enantioselectivity in amide formation (up to 88% ee).

Chemical Reactions Analysis

Types of Reactions

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide has garnered attention for its potential anticancer effects. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further pharmacological studies aimed at cancer treatment. The compound's structure allows for interactions with various biological targets, which is crucial for its therapeutic potential.

Antiviral and Antimicrobial Activities

Beyond its anticancer properties, this compound has shown promise in antiviral and antimicrobial studies. Its unique structural components enable it to interact with multiple molecular targets, suggesting a broader spectrum of biological activity that warrants further investigation.

Biological Research

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is utilized in various biological studies to investigate the mechanisms of action of piperidine and pyrimidine derivatives. Researchers are particularly interested in how these compounds affect cellular pathways and molecular targets, which could lead to novel therapeutic strategies.

Synthetic Methodologies

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide typically involves several multi-step organic reactions:

| Step | Description |

|---|---|

| Formation of Piperidine Ring | Synthesized through cyclization reactions using appropriate precursors. |

| Pyrimidine Ring Formation | Achieved via condensation reactions with amidine structures, often using catalysts like sodium hydroxide. |

| Coupling Reactions | Involves Suzuki–Miyaura cross-coupling reactions utilizing organoboron reagents and palladium catalysts. |

| Cinnamamide Formation | Finalized through amide bond formation using reagents such as carbodiimides. |

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing and application.

Case Studies and Research Findings

Recent studies have highlighted the compound's neuroprotective effects alongside its anticancer properties. For instance, research indicates that derivatives of cinnamamide can exhibit neuroprotective effects with lower toxicity profiles compared to traditional agents .

Moreover, investigations into the pharmacological properties of similar compounds have shown that they can modulate multiple signaling pathways relevant to cancer and neurodegenerative diseases . These findings underscore the importance of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide as a versatile candidate in drug discovery.

Mechanism of Action

The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Crystallographic Insights

The compound shares structural similarities with sulfonamide derivatives reported in the evidence, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide (Compound A, C₂₂H₂₃BrN₄O₃S₂) . Key comparisons include:

Key Observations :

- Substituent Effects : Replacement of the sulfonamide group in Compound A with a cinnamamide moiety likely alters solubility and target affinity. Sulfonamides exhibit strong hydrogen-bonding capacity (e.g., N–H⋯O/N interactions ), whereas cinnamamide’s carbonyl group may favor interactions with serine or threonine residues in enzymes.

- Conformational Flexibility : Both compounds feature a piperidine ring in a chair conformation , but the cinnamamide’s extended conjugated system may restrict rotational freedom compared to the sulfonyl group.

Pharmacological Potential

Sulfonamide analogs demonstrate broad bioactivity, including antimicrobial and antitumor effects . The cinnamamide moiety, however, may redirect activity toward inflammation or apoptosis pathways. For instance:

- Cinnamamide Derivatives: Known to inhibit COX-2 and NF-κB , which are absent in sulfonamide analogs.

- Piperidine-Pyrimidine Core : Common in kinase inhibitors (e.g., JAK2, EGFR ), suggesting shared mechanistic pathways.

Biological Activity

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Piperidine ring

- Pyrimidine ring

- Cinnamamide moiety

The molecular formula is represented as , indicating the presence of carbon, hydrogen, and nitrogen. Its structural arrangement allows it to interact with various biological targets, making it suitable for pharmacological studies.

The biological activity of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and cell survival. The compound may also interact with other molecular targets, potentially contributing to its anticancer effects.

Biological Activity Overview

Anticancer Activity:

Preliminary studies indicate that N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

The IC50 values for these cell lines are reported to be between 2.43–14.65 μM, indicating significant potency compared to non-cancerous cell lines .

Antiviral and Antimicrobial Properties:

Beyond its anticancer potential, this compound has also demonstrated antiviral and antimicrobial activities. These properties suggest a broader spectrum of biological activity that warrants further investigation.

Study 1: Anticancer Efficacy

In a study evaluating several compounds for their cytotoxicity against cancer cell lines, N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide was found to be one of the most effective agents with an IC50 value lower than many existing treatments. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Mechanistic Insights

Research focused on the mechanism of action revealed that N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide inhibits the activity of specific kinases associated with cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, preventing their proliferation.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 | Growth inhibition |

| Anticancer | HepG2 | 4.98 | Growth inhibition |

| Antiviral | Various viruses | TBD | Inhibition of viral replication |

| Antimicrobial | Various bacteria | TBD | Inhibition of bacterial growth |

Q & A

Q. What are the key structural features of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide that influence its reactivity?

The compound’s reactivity is influenced by its pyrimidine core, which provides aromatic stability and sites for electrophilic substitution, and the piperidin-1-yl group, which enhances solubility and hydrogen-bonding potential. The cinnamamide moiety introduces π-π stacking interactions and potential metabolic susceptibility due to the α,β-unsaturated carbonyl group. Structural analogs with similar pyrimidine-piperidine scaffolds have shown tunable bioactivity through substituent modifications .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the piperidinyl, pyrimidine, and cinnamamide groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy confirms functional groups like the amide bond. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by area normalization) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.

- Plasma stability : Test in human or animal plasma to assess esterase-mediated breakdown.

- Light/thermal stability : Expose to controlled light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can synthesis yield be optimized for the piperidinyl-pyrimidine intermediate?

Key strategies include:

- Catalyst screening : Use Pd-catalyzed coupling for introducing the piperidinyl group, optimizing ligand-to-metal ratios.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation. Yields >70% have been reported for analogous piperidinyl-pyrimidine syntheses via Buchwald-Hartwig amination .

Q. What strategies resolve contradictory bioactivity data across assay systems?

- Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

- Theoretical framework alignment : Link discrepancies to differences in membrane permeability (logP calculations) or protein binding (SPR analysis).

- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain potency variations .

Q. How can computational modeling predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the piperidinyl group’s conformational flexibility.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) with activity data from analogs .

Q. What experimental designs mitigate off-target effects in cellular assays?

- Counter-screening : Test against unrelated targets (e.g., cytochrome P450s) to rule out promiscuity.

- CRISPR-Cas9 knockout : Validate target specificity using isogenic cell lines lacking the protein of interest.

- Proteome profiling : Utilize mass spectrometry-based chemoproteomics to map off-target interactions .

Q. How can metabolic stability of the cinnamamide moiety be improved?

- Bioisosteric replacement : Substitute the α,β-unsaturated carbonyl with a cyclopropylamide to reduce electrophilicity.

- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolic hotspots (e.g., benzylic positions).

- Prodrug design : Mask the amide group with enzymatically cleavable esters .

Data Analysis and Methodological Challenges

Q. What statistical approaches validate dose-response relationships in preclinical studies?

Q. How should researchers prioritize structural analogs for SAR studies?

- Clustering analysis : Group compounds by physicochemical properties (e.g., logP, PSA) using PCA.

- Free-energy perturbation (FEP) : Rank analogs by predicted binding affinity changes.

- In vitro ADME profiling : Prioritize compounds with balanced solubility (≥50 µM) and microsomal stability (t₁/₂ > 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.